This compound falls under the category of amino acids and fluorinated compounds. It is particularly significant in biochemical research due to its unique structural features that influence its reactivity and biological interactions.
The synthesis of alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl] typically involves several steps:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
The molecular structure of alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl] can be described as follows:
Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl] can undergo various chemical reactions:
These reactions are typically performed under controlled conditions to minimize side reactions and maximize yields.
The mechanism of action for alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl] primarily involves its interaction with biological targets such as enzymes or receptors:
This mechanism is critical for understanding how this compound might influence biological systems or serve as a scaffold for drug development.
The physical and chemical properties of alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl] include:
Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl] has several scientific applications:
This compound exemplifies how modifications to amino acids can lead to significant changes in their chemical behavior and potential applications in various fields.
The synthesis of Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]- necessitates strategic amino group protection to prevent undesired side reactions. Carbamate-based protecting groups—particularly the phenylmethoxycarbonyl (Cbz) group—are employed due to their balance of stability and selective deprotection characteristics. The Cbz group is installed via reaction of 3,3,3-trifluoroalanine with benzyl chloroformate (Cbz-Cl) in the presence of mild bases like sodium carbonate or triethylamine. This forms a stable carbamate linkage that resists nucleophilic attack and acidic conditions encountered during downstream reactions [2] [6].
Deprotection is achieved under neutral conditions using catalytic hydrogenation (palladium on carbon, H₂ atmosphere), which cleaves the Cbz group without affecting the trifluoromethyl moiety or the carboxylic acid functionality. This orthogonal deprotection strategy allows selective unmasking of the amine when other protecting groups (e.g., acid-labile tert-butoxycarbonyl [Boc]) coexist in the molecule. Notably, the Cbz group’s stability toward nucleophiles and moderate acids enables its retention during trifluoromethylation or peptide coupling steps [6] [8].
Table: Comparative Protecting Group Strategies
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility with CF₃ Group |
---|---|---|---|
Cbz | Cbz-Cl / base | Pd-C / H₂ | High |
Boc | Boc₂O | Trifluoroacetic acid | Moderate |
Fmoc | Fmoc-Cl | Piperidine | High |
Incorporation of the trifluoromethyl group at the β-position of alanine is achieved through nucleophilic, electrophilic, or radical pathways. Nucleophilic trifluoromethylation using trifluoromethyltrimethylsilane (TMSCF₃) is highly effective for carbonyl precursors. For example, N-protected serine or serine-derived aldehydes undergo nucleophilic addition with TMSCF₃ activated by fluoride ions (e.g., tetrabutylammonium fluoride), yielding β-trifluoromethyl-β-hydroxy-α-amino acid intermediates. Subsequent deoxyfluorination or dehydration-reduction steps furnish the trifluoromethylated alanine core [3] [10].
Alternative routes employ halogen exchange reactions (Swarts reaction), where 3-bromo- or 3-chloroalanine derivatives react with antimony trifluoride (SbF₃) or hydrofluoric acid. This method, though historically significant, suffers from harsh conditions that may racemize chiral centers or degrade sensitive functional groups. Modern approaches leverage copper-mediated cross-coupling of iodoalanine derivatives with trifluoromethyl copper (CuCF₃), generated in situ from CF₃I and copper powder. This method proceeds via single-electron transfer mechanisms and offers superior functional group tolerance [1] [3].
Radical trifluoromethylation using sodium triflinate (CF₃SO₂Na) and tert-butyl hydroperoxide under copper catalysis provides another pathway, though it is less stereoselective. The choice of reagent hinges on substrate complexity: TMSCF₃ is preferred for enantiopure synthesis, while copper-mediated methods suit aryl-functionalized alanines [3].
Table: Trifluoromethylation Reagents and Performance
Reagent | Mechanism | Substrate Compatibility | Stereoselectivity |
---|---|---|---|
TMSCF₃ / F⁻ | Nucleophilic | Aldehydes, Epoxides | High |
CuCF₃ (from CF₃I) | Radical | Aryl Halides | Moderate |
CF₃SO₂Na / tBuOOH | Radical | Alkenes, Heterocycles | Low |
SbF₃ | Halogen Exchange | Alkyl Halides | Low |
The phenylmethoxycarbonyl (Cbz) group is introduced via carbamate-forming reactions between 3,3,3-trifluoroalanine and benzyl chloroformate. Optimized protocols use biphasic solvent systems (water/dichloromethane) with sodium hydroxide or sodium bicarbonate to maintain pH 8–9, minimizing racemization of the chiral α-center. The reaction proceeds through a mixed anhydride intermediate, with nucleophilic attack by the alanine amine on the carbonyl carbon of Cbz-Cl [2] [6].
Alternative methods employ di-benzyl dicarbonate (Cbz₂O), which reacts under milder conditions and generates fewer acidic byproducts. This is advantageous for acid-sensitive substrates. Kinetic studies reveal that Cbz₂O exhibits slower reaction rates than Cbz-Cl but offers superior control over exothermic side reactions. For solid-phase applications, in situ generation of Cbz-Cl from phosgene and benzyl alcohol provides cost efficiency but requires stringent safety protocols [6] [8].
Crucially, the Cbz group remains stable during subsequent activation of the carboxylic acid group for peptide coupling. For example, N-Cbz-3,3,3-trifluoroalanine can be converted to acid chlorides using thionyl chloride or coupled via N,N′-dicyclohexylcarbodiimide (DCC) without cleavage of the carbamate [2] [9].
Preserving chirality in Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]- requires enantioselective synthesis or resolution. Asymmetric hydrogenation of N-Cbz-protected trifluoromethyl dehydroalanine precursors using chiral catalysts (e.g., Rh-DuPHOS or Ru-BINAP) achieves >90% enantiomeric excess (ee). The trifluoromethyl group’s electron-withdrawing nature enhances substrate coordination to the metal center, improving stereoselectivity [5] [10].
Enzymatic resolution offers a complementary approach. Racemic N-Cbz-3,3,3-trifluoroalanine esters are hydrolyzed selectively by proteases like subtilisin or lipase B, which preferentially cleave the L-enantiomer’s ester group. The remaining D-ester is recovered with high ee (≥95%), while the free L-acid is recyclable via racemization. This method is scalable but limited by enzyme compatibility with the trifluoromethyl group [4] [9].
Chiral auxiliaries (e.g., Evans’ oxazolidinones) enable diastereoselective trifluoromethylation. Alanine bound to an auxiliary undergoes electrophilic or nucleophilic trifluoromethylation, with the auxiliary dictating facial selectivity. Diastereomers are separable by crystallization, and subsequent auxiliary removal yields enantiopure product. Drawbacks include multi-step sequences and auxiliary-recovery costs [9].
Alanine, 3,3,3-trifluoro-N-[(phenylmethoxy)carbonyl]- is compatible with Fmoc-based solid-phase peptide synthesis (SPPS) when the Cbz group is replaced by Fmoc. For direct Cbz retention, Merrifield resins functionalized with acid-labile linkers (e.g., Wang resin) are used. The carboxylic acid of the amino acid attaches to the resin via esterification, leaving the N-Cbz group intact during chain elongation. After peptide assembly, the Cbz group is cleaved on-resin using Pd-C/H₂, liberating the amine for further couplings [2] [7].
Modifications to standard SPPS protocols are essential due to the trifluoromethyl group’s steric bulk and hydrophobicity:
Post-synthetic global deprotection employs trifluoroacetic acid/scavengers for resin cleavage, which does not degrade the trifluoromethyl group. The Cbz group, if retained, is removed off-resin via hydrogenolysis [2].
Table: SPPS Protocol Modifications for Trifluoromethylated Alanine
SPPS Step | Standard Protocol | Modified Protocol | Rationale |
---|---|---|---|
Coupling | 30–60 min DCC/DMAP | 2–4 hr HBTU/HOAt | Overcomes steric hindrance |
Solvent | DCM or DMF | DMF/NMP (4:1) | Prevents aggregation |
N-Deprotection | 20% Piperidine (Fmoc) | Pd-C/H₂ (Cbz) | Orthogonal to Fmoc |
Global Deprotection | TFA/scavengers | TFA/scavengers → Pd-C/H₂ (if Cbz) | Preserves CF₃ group |
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